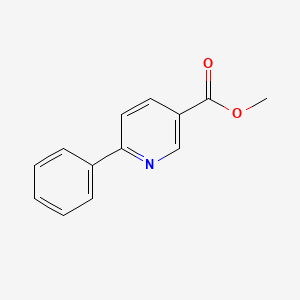

Methyl 6-phenylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHZSBAEWGPUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520583 | |

| Record name | Methyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4634-13-3 | |

| Record name | 3-Pyridinecarboxylic acid, 6-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4634-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-phenylnicotinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a core technical reference on the synthesis and characterization of Methyl 6-phenylnicotinate. As a Senior Application Scientist, the following narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible methodology. The focus is on the widely applicable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for constructing biaryl systems.

Introduction: The Significance of this compound

This compound (CAS No: 4634-13-3) is a biaryl compound featuring a phenyl group appended to a pyridinecarboxylate core. This structural motif is of significant interest in medicinal chemistry and materials science. Phenyl-pyridine scaffolds are prevalent in a multitude of biologically active molecules and functional materials. The ability to efficiently synthesize and rigorously characterize derivatives like this compound is therefore crucial for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive framework for its preparation via palladium-catalyzed cross-coupling and its subsequent structural verification.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly well-suited for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[1][2]

The primary synthetic route involves the reaction of Methyl 6-chloronicotinate with phenylboronic acid, utilizing a palladium catalyst, a suitable phosphine ligand, and a base in a mixed solvent system.

General Reaction Scheme:

Figure 1: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound on a laboratory scale.

Caption: High-level workflow for the synthesis and analysis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Methyl 6-chloronicotinate | 171.58 | 5.0 | 858 mg | Electrophile (Starting Material) |

| Phenylboronic Acid | 121.93 | 6.0 (1.2 eq) | 732 mg | Nucleophile |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.15 (3 mol%) | 173 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 (2.0 eq) | 1.38 g | Base |

| 1,4-Dioxane | - | - | 20 mL | Organic Solvent |

| Deionized Water | - | - | 5 mL | Aqueous Solvent |

| Ethyl Acetate | - | - | As needed | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying Agent |

| Silica Gel (230-400 mesh) | - | - | As needed | Stationary Phase |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloronicotinate (858 mg, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

-

Solvent Addition and Degassing: Add 1,4-dioxane (20 mL) and deionized water (5 mL). Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (173 mg, 0.15 mmol).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to afford this compound as a yellow solid.[3]

Rationale for Experimental Choices

-

Catalyst System (Pd(PPh₃)₄): Palladium(0) is the active catalytic species.[1] Pd(PPh₃)₄ is a common, air-stable precatalyst that readily generates the active Pd(0) species in solution. The triphenylphosphine (PPh₃) ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.

-

Base (K₂CO₃): The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the transmetalation step to proceed efficiently.[2]

-

Solvent System (Dioxane/Water): The biphasic solvent system is highly effective. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species.[4]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The synthesis proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The palladium-catalyzed cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting into the carbon-chlorine bond of Methyl 6-chloronicotinate, forming a square planar Pd(II) complex.[4]

-

Transmetalation: The phenyl group is transferred from the boronate species (formed by the reaction of phenylboronic acid and the base) to the Pd(II) center. The chloride ligand is displaced, resulting in a new di-organo Pd(II) complex.[1] This is often the rate-determining step of the cycle.

-

Reductive Elimination: The two organic groups (the nicotinate ester and the phenyl ring) on the Pd(II) center couple and are eliminated from the metal. This step forms the final product, this compound, and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[4]

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized product.

Physicochemical Properties

| Property | Value |

| CAS Number | 4634-13-3 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Appearance | Yellow Solid[3] |

| Boiling Point | 336.2 ± 30.0 °C (Predicted)[3] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted)[3] |

Spectroscopic Data

Disclaimer: Experimental NMR spectra for this compound are not widely available in public databases. The following data is predicted based on established chemical shifts for analogous phenyl-pyridine structures and serves as a guide for characterization.

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (δ) ppm, Multiplicity | Assignment | Expected Chemical Shift (δ) ppm |

| H-2 (Pyridine) | ~9.2 (d, J ≈ 2.2 Hz) | C=O (Ester) | 165 - 167 |

| H-4 (Pyridine) | ~8.3 (dd, J ≈ 8.2, 2.2 Hz) | C-6 (Pyridine, C-Ph) | 159 - 163 |

| H-5 (Pyridine) | ~7.8 (d, J ≈ 8.2 Hz) | C-2 (Pyridine) | 151 - 154 |

| H-2', H-6' (Phenyl) | ~8.0 (m) | C-4 (Pyridine) | 136 - 139 |

| H-3', H-4', H-5' (Phenyl) | ~7.5 (m) | C-1' (Phenyl, ipso) | 135 - 138 |

| -OCH₃ (Ester) | ~3.9 (s) | C-2', C-3', C-4', C-5', C-6' (Phenyl) | 127 - 131 |

| C-3 (Pyridine) | 124 - 127 | ||

| C-5 (Pyridine) | 120 - 123 | ||

| -OCH₃ (Ester) | 52 - 54 |

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.

-

Expected [M]⁺ (EI): m/z = 213.08

-

Expected [M+H]⁺ (ESI): m/z = 214.09

General Protocol for Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve 10-20 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃). Filter the solution into a 5 mm NMR tube.

-

MS Sample Preparation (LC-MS): Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound from commercially available precursors. This guide details a robust protocol, explains the fundamental mechanism, and provides a comprehensive framework for the characterization of the final product. The successful application of this methodology enables researchers to access this valuable molecular scaffold for further investigation in drug discovery and materials science.

References

Illuminating the Molecular Architecture: A Spectroscopic Guide to Methyl 6-phenylnicotinate

Introduction: The Significance of Methyl 6-phenylnicotinate

This compound, a derivative of nicotinic acid, possesses a molecular structure featuring a pyridine ring substituted with a phenyl group at the 6-position and a methyl ester at the 3-position. This unique arrangement of aromatic and functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. Accurate and thorough characterization of its molecular structure is paramount for ensuring the purity, reactivity, and ultimate success of synthetic campaigns. This guide explains the fundamental principles behind key spectroscopic techniques and interprets the resulting data to provide an unambiguous structural confirmation of the title compound.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound (C₁₃H₁₁NO₂) is confirmed through an integrated analysis of data from NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, which, when combined, offers a complete and validated molecular portrait.

The logical workflow for this comprehensive analysis is outlined below. Each spectroscopic technique interrogates different aspects of the molecule's physical properties, from the magnetic environment of its nuclei (NMR) to the vibrational modes of its covalent bonds (IR) and its overall mass and fragmentation behavior (MS).

Caption: General workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, it provides detailed information about the connectivity, chemical environment, and stereochemistry of the analyte.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is influenced by the electron density of its local environment. Electron-withdrawing groups, such as the pyridine nitrogen and the carbonyl of the ester, deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

-

Aromatic Protons (Pyridine and Phenyl Rings): The protons on the pyridine ring are expected to be the most downfield due to the electronegativity of the nitrogen atom. The proton at the C-2 position, situated between the nitrogen and the ester group, will be the most deshielded. The protons on the phenyl ring will appear in a separate region, with their chemical shifts influenced by their position relative to the pyridine ring.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. Their position around 3.9-4.0 ppm is characteristic of methyl esters.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and typically appears in the 165-175 ppm region.

-

Aromatic Carbons: The carbons of the pyridine and phenyl rings will resonate in the aromatic region (approx. 120-160 ppm). The carbons attached to the nitrogen (C-2 and C-6) will be significantly downfield.

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is found in the aliphatic region, typically around 50-55 ppm.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR).

-

Transfer the sample to a clean, dry vial and dissolve it in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility and a well-defined solvent signal for referencing.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR: Acquire data using a standard single-pulse sequence. A sufficient number of scans (typically 8 to 16) should be collected to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

The key diagnostic absorptions for this compound are:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1730 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of medium intensity will appear in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine and phenyl rings.

-

C-O Stretch (Ester): The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: A band or group of bands will appear just above 3000 cm⁻¹, which is characteristic of C-H bonds where the carbon is sp² hybridized.

-

Aliphatic C-H Stretch: The C-H bonds of the methyl group will show absorption bands just below 3000 cm⁻¹.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Collect the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software automatically performs a background subtraction and presents the final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure.

For this compound (C₁₃H₁₁NO₂), the monoisotopic mass is 213.0790 Da.[1] In a typical high-resolution mass spectrum (HRMS) using electrospray ionization (ESI), the molecule is often observed as the protonated molecular ion, [M+H]⁺.

-

Expected Molecular Ion: [M+H]⁺ = 213.0790 + 1.0073 = 214.0863 m/z .[1]

The fragmentation pattern can also be predicted. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocol: MS Data Acquisition

Objective: To confirm the molecular weight and elemental composition of the compound.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to achieve a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL. The final dilution should be made in the mobile phase to ensure compatibility.

-

-

Instrument Setup & Acquisition:

-

The sample is introduced into the mass spectrometer via a liquid chromatography system or direct infusion.

-

Set the ESI source to operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set key source parameters, such as capillary voltage, gas flow, and temperature, to achieve optimal ionization.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution instruments (e.g., TOF or Orbitrap), the exact mass can be measured to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Use the instrument's software to calculate the elemental composition from the measured exact mass and compare it to the theoretical formula (C₁₃H₁₂NO₂⁺ for the protonated species).

-

Conclusion

The combined application of NMR, IR, and MS provides a rigorous and definitive characterization of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of critical ester and aromatic functional groups, and mass spectrometry validates the molecular weight and elemental formula. This integrated spectroscopic approach is indispensable for ensuring the identity, purity, and quality of this compound in research and development settings.

References

This guide was compiled using established principles of spectroscopic analysis and information from publicly accessible chemical databases. Specific experimental data should always be acquired and interpreted in the context of the specific instrumentation and conditions used.

Sources

CAS number and properties of Methyl 6-phenylnicotinate

An In-depth Technical Guide to Methyl 6-phenylnicotinate

Abstract

This compound (CAS No: 4634-13-3) is a substituted pyridine derivative featuring a phenyl group at the 6-position and a methyl ester at the 3-position of the pyridine ring. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, spectroscopic analysis, and its role as a versatile intermediate in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a technical understanding of this compound for research and development purposes.

Compound Identification and Physicochemical Properties

This compound is a distinct organic compound whose identity is established by its unique CAS registry number and molecular structure. Its physicochemical properties are critical for its handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 4634-13-3 | [1][2][3][4][5] |

| IUPAC Name | methyl 6-phenylpyridine-3-carboxylate | [4] |

| Synonyms | Methyl 6-phenylpyridine-3-carboxylate | [1][4][5] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][3][4][5] |

| Molecular Weight | 213.23 g/mol | [1][3][4][5] |

| Appearance | Light yellow solid | [6] |

| Melting Point | 113-114 °C | [6] |

| Boiling Point | 108 °C @ 2 mmHg | [1] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Flash Point | 157.1 ± 24.6 °C (Predicted) | [6] |

Synthesis Methodologies

The synthesis of this compound is not widely documented with specific experimental procedures. However, based on established principles of modern organic synthesis, two primary, high-yielding routes can be proposed. The choice between these methods depends on the availability of starting materials and the desired scale of the reaction.

Method A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is arguably the most efficient and versatile method for constructing the C-C bond between the pyridine and phenyl rings. The strategy involves the palladium-catalyzed reaction between a methyl 6-halonicotinate (e.g., chloro- or bromo-) and phenylboronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and generally excellent yields.[7][8][9]

Causality of Experimental Choices: The selection of a palladium catalyst, a phosphine ligand, and a base is critical. The catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) facilitates the catalytic cycle.[9] The ligand stabilizes the palladium species and influences its reactivity. The base (e.g., K₂CO₃ or Na₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9] An aqueous/organic solvent mixture (like Toluene/Water or Dioxane/Water) is often used to dissolve both the organic and inorganic reagents.

Caption: Reaction scheme for Suzuki-Miyaura synthesis.

Experimental Protocol (Hypothetical):

-

Setup: To a flame-dried Schlenk flask, add methyl 6-chloronicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed 2:1 mixture of Toluene and Water.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), under a positive flow of the inert gas.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Fischer-Speier Esterification of 6-Phenylnicotinic Acid

This classic method is a reliable alternative if the precursor, 6-phenylnicotinic acid, is readily available. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[10][11]

Causality of Experimental Choices: The strong acid catalyst (e.g., concentrated H₂SO₄ or SOCl₂) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.[12] Using methanol as the solvent ensures a large excess, driving the equilibrium towards the ester product according to Le Châtelier's principle. Refluxing provides the necessary activation energy for the reaction.

Caption: Reaction scheme for Fischer esterification.

Experimental Protocol (Hypothetical):

-

Setup: In a round-bottom flask, suspend 6-phenylnicotinic acid (1.0 equiv.) in methanol (serving as both reagent and solvent).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equiv.) with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue by adding it to an ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis

While experimental spectroscopic data for this compound is not widely available in public databases, its structure can be confidently predicted based on the analysis of its functional groups and analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Pyridine-H | ~9.2 | d | H-2 |

| Pyridine-H | ~8.3 | dd | H-4 |

| Pyridine-H | ~7.8 | d | H-5 |

| Phenyl-H | ~8.0 | m | Ortho-H |

| Phenyl-H | ~7.5 | m | Meta/Para-H |

| Ester-CH₃ | ~3.9 | s | -OCH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~165 | C=O |

| Aromatic | ~158 | C-6 |

| Aromatic | ~152 | C-2 |

| Aromatic | ~138 | C-4 |

| Aromatic | ~137 | Phenyl C-1 (ipso) |

| Aromatic | ~130 | Phenyl C-4 (para) |

| Aromatic | ~129 | Phenyl C-2/C-6 (ortho) |

| Aromatic | ~128 | Phenyl C-3/C-5 (meta) |

| Aromatic | ~125 | C-3 |

| Aromatic | ~122 | C-5 |

| Ester | ~52 | -OCH₃ |

-

Infrared (IR) Spectroscopy: Key expected absorption bands include a strong C=O stretch for the ester group around 1720-1730 cm⁻¹, C=C and C=N stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region, and C-O stretching for the ester around 1100-1300 cm⁻¹.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 213, corresponding to the molecular weight. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).

Applications in Research and Drug Discovery

This compound is primarily utilized as a versatile building block in organic synthesis for research and development.[4][6] The 6-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.

-

Synthetic Intermediate: Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further molecular elaboration. The pyridine nitrogen can act as a hydrogen bond acceptor or a site for coordination with metal centers.

-

Scaffold for Drug Discovery: While specific applications for this exact molecule are not extensively documented, related substituted pyridine and bipyridine structures are investigated for a wide array of therapeutic targets.[13] Its structural motifs are relevant in the design of ligands for various receptors and enzymes.

-

Materials Science: Biphenyl and pyridine-based ligands are crucial in the development of materials with interesting photophysical properties, such as organic light-emitting diodes (OLEDs) and chemical sensors. The structure of this compound makes it a potential precursor for more complex ligands and functional materials.

Safety and Handling

This compound requires careful handling in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[2][13]

-

Hazards: The compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation. Inhalation of dust may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 standards, and a lab coat.[13]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Biosynce Pharmatech. (n.d.). This compound CAS 4634-13-3. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved January 2, 2026, from [Link]

-

Biosynce Pharmatech. (n.d.). This compound CAS 4634-13-3. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.

-

ResearchGate. (2004). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved January 2, 2026, from [Link]

-

Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 2, 2026, from [Link]

-

EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 2, 2026, from [Link]

-

YouTube. (2018). 20.10a Synthesis of Esters. Retrieved January 2, 2026, from [Link]

-

Angene International Limited. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. lookchem.com [lookchem.com]

- 4. biosynce.com [biosynce.com]

- 5. CAS 4634-13-3 | 4H23-1-0C | MDL MFCD07367320 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. biosynce.com [biosynce.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 6-phenylnicotinate for Advanced Research

Introduction: Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with pyridine derivatives representing a particularly privileged class of structures found in numerous approved therapeutic agents. Among these, Methyl 6-phenylnicotinate stands out as a valuable and versatile building block. Its structure, featuring a bi-aryl linkage between a phenyl group and a pyridine core functionalized with a methyl ester, provides a synthetically tractable platform for developing novel molecular entities. This guide offers an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its analytical profile and strategic applications in drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective use in the laboratory.

Chemical Identity and Structure Elucidation

A precise understanding of a molecule's identity is the foundation of all subsequent research. This section deconstructs the nomenclature and core properties of this compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is methyl 6-phenylpyridine-3-carboxylate .

-

Pyridine: This defines the core six-membered aromatic heterocycle containing one nitrogen atom.

-

-3-carboxylate: This indicates an ester group is attached at the 3-position of the pyridine ring. The numbering of the ring begins at the nitrogen atom (position 1) and proceeds clockwise.

-

methyl: This specifies that the ester is a methyl ester.

-

6-phenyl-: This indicates that a phenyl group is attached to the pyridine ring at the 6-position.

The common name, this compound, is derived from the parent carboxylic acid, 6-phenylnicotinic acid. Other synonyms include Methyl 6-phenylpyridine-3-carboxylate and 3-Pyridinecarboxylic acid, 6-phenyl-, methyl ester.

Chemical Structure

The molecule consists of a pyridine ring substituted at the C-6 position with a phenyl ring and at the C-3 position with a methoxycarbonyl group. This arrangement results in a planar, aromatic system with distinct electronic properties conferred by the electron-withdrawing ester and the nitrogen heteroatom.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, reaction planning, and purification.

| Property | Value | Reference(s) |

| CAS Number | 4634-13-3 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Boiling Point (Predicted) | 336.2 ± 30.0 °C | [1] |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.40 ± 0.10 | [1] |

Synthesis and Mechanistic Insights

The construction of the C-C bond between the two aromatic rings is the central challenge in synthesizing this compound. Modern organometallic chemistry provides highly efficient solutions, with the Suzuki-Miyaura cross-coupling reaction being the preeminent method.

Rationale for Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the method of choice for constructing bi-aryl systems due to its remarkable functional group tolerance, the use of mild reaction conditions, and the commercial availability and stability of its key reagents (boronic acids).[2] The reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., a halogenated pyridine derivative).

For the synthesis of this compound, a logical and robust approach involves the coupling of a halogenated nicotinate ester, such as Methyl 6-bromonicotinate, with phenylboronic acid. Methyl 6-bromonicotinate is a versatile starting material as the bromine atom provides a reactive site for various cross-coupling reactions.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the synthesis of this compound. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the product.

Materials & Reagents:

-

Methyl 6-bromonicotinate

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos) if using Pd(OAc)₂

-

An inorganic base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))

-

Anhydrous solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 6-bromonicotinate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) and, if required, the phosphine ligand (0.02-0.10 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). The use of a co-solvent system is crucial; water aids in dissolving the inorganic base, which is necessary to activate the boronic acid for transmetalation.[2]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC or LC-MS until the starting halide is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualization of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are critical. While comprehensive, publicly available experimental spectra for this compound are limited, its structure can be reliably confirmed by interpreting the expected signals in standard spectroscopic analyses.

Expected Spectroscopic Data Summary

The following table summarizes the anticipated data based on fundamental principles of NMR, IR, and MS for this class of compounds.[4][5]

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (δ ≈ 7.4-9.2 ppm), Methyl ester singlet (δ ≈ 3.9 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ≈ 165 ppm), Aromatic carbons (δ ≈ 120-160 ppm), Methyl carbon (δ ≈ 52 ppm) |

| IR Spectroscopy | ~1720-1730 cm⁻¹ (C=O stretch, ester), ~1550-1600 cm⁻¹ (C=C/C=N stretch, aromatic rings) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 213 |

Interpretation of Expected Spectra

-

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the protons on the two aromatic rings. The proton at the 2-position of the pyridine ring should be the most downfield (deshielded) due to its proximity to the ring nitrogen. The phenyl protons would typically appear as a multiplet around 7.4-7.8 ppm. The methyl ester protons will be a sharp singlet at approximately 3.9 ppm.[5]

-

IR Spectroscopy: A strong, sharp absorption band between 1720-1730 cm⁻¹ is the most telling feature, confirming the presence of the ester carbonyl (C=O) group. Multiple sharp bands in the 1550-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the aromatic rings.

-

Mass Spectrometry: The electron impact (EI) mass spectrum should show a clear molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (213).

Standard Protocol for Acquiring Spectroscopic Data

Reproducibility in data acquisition is paramount for validating results.

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 10-20 mg of the purified sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.[6][7]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its utility as a modifiable scaffold for building more complex and biologically active molecules.[8][9]

A Versatile Heterocyclic Building Block

The phenyl-pyridine motif is a well-established pharmacophore in numerous drug classes. This compound provides access to this core structure with orthogonal handles for further chemical modification:

-

The Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, a common functional group in pharmaceuticals, thereby exploring structure-activity relationships (SAR).

-

The Aromatic Rings: Can be subjected to further functionalization (e.g., nitration, halogenation) if desired, although modification of the ester is more common.

Derivatives of nicotinic acid have shown promise as anti-inflammatory agents and are being investigated for the treatment of neurodegenerative disorders.[10][11] The synthesis of libraries based on the 6-phenylnicotinate core allows for systematic exploration of these potential therapeutic applications.

Logical Workflow for Drug Discovery Application

The following workflow illustrates how this compound serves as a starting point for generating a library of potential drug candidates.

Conclusion

This compound is a high-value synthetic intermediate whose importance is derived from the privileged phenyl-pyridine scaffold it contains. While direct biological applications of the compound itself are not widely reported, its strategic value for medicinal chemists is undeniable. A firm grasp of its synthesis, particularly through robust methods like the Suzuki-Miyaura coupling, and a clear understanding of its analytical characteristics are essential for its effective use. By serving as a foundational building block, this compound enables the systematic construction and exploration of novel chemical space, paving the way for the discovery of next-generation therapeutics.

References

-

Route of Synthesis. methyl-6-methyinicotinate. Available at: [Link]

-

Jacobs, P. T. et al. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available at: [Link]

-

Hertkorn, N. et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. Available at: [Link]

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

-

YouTube. (2021). BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available at: [Link]

-

PrepChem. Synthesis of methyl 6-methylnicotinate. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

El-Sayed, M. A. A. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]

-

moltus research laboratories private limited. Methyl 6-Methylnicotinate - Pharma Grade at Best Price. Available at: [Link]

-

MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Available at: [Link]

-

ResearchGate. (PDF) Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. Available at: [Link]

-

ResearchGate. (PDF) Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Available at: [Link]

-

Boiangiu, R. S. et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Biomolecules, 14(1), 23. Available at: [Link]

-

Loreto, M. A. et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2269-2279. Available at: [Link]

-

ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Available at: [Link]

-

Thomas, A. A. et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(47), 16613-16624. Available at: [Link]

-

Pogocki, D. et al. (2007). Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. European Journal of Pharmacology, 563(1-3), 18-39. Available at: [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Available at: [Link]

-

Sebelius, S. et al. (2003). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, (11), 1312-1313. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Page loading... [guidechem.com]

- 4. forskning.ruc.dk [forskning.ruc.dk]

- 5. youtube.com [youtube.com]

- 6. bg.copernicus.org [bg.copernicus.org]

- 7. benchchem.com [benchchem.com]

- 8. moltuslab.net [moltuslab.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylnicotinate Compounds: A Technical Guide to Their Discovery, History, and Core Applications

Abstract

This technical guide provides a comprehensive exploration of phenylnicotinate compounds, from the foundational discovery of their parent molecule, nicotinic acid, to the synthesis, pharmacological evaluation, and therapeutic applications of its phenyl esters. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, historical context, and field-proven insights into this important class of molecules. We will delve into the causal relationships behind experimental designs, provide validated protocols, and ground all claims in authoritative scientific literature.

Introduction: The Legacy of Nicotinic Acid

The story of phenylnicotinate compounds is inextricably linked to the history of nicotinic acid (niacin or vitamin B3). Initially isolated in 1867 through the oxidation of nicotine, its biological significance was not understood until the 20th century. The devastating nutritional deficiency disease, pellagra, which was rampant in the early 1900s, was eventually linked to a dietary lack of what was then termed the "P-P (pellagra-preventive) factor." In 1937, American biochemist Conrad Arnold Elvehjem identified this factor as nicotinic acid, a discovery that led to the fortification of flour and a dramatic reduction in the prevalence of the disease.

Beyond its role as a vitamin, nicotinic acid was later found to possess significant pharmacological properties. In 1955, Rudolf Altschul discovered that gram-doses of nicotinic acid could lower cholesterol levels in humans, heralding its use as the first lipid-modifying agent.[1] This dual identity—a vital nutrient and a potent therapeutic—sparked extensive research into its derivatives, with the goal of modulating its effects, improving its therapeutic index, and exploring new applications.

The Advent of Esterification: Modifying Nicotinic Acid for Enhanced Utility

The inherent properties of nicotinic acid, particularly its potent vasodilatory effect which causes uncomfortable flushing, and its hydrophilic nature, prompted medicinal chemists to explore structural modifications.[1] Esterification of the carboxylic acid group was a logical and common strategy to alter the physicochemical properties of a drug molecule. The primary motivations for creating nicotinic acid esters were:

-

To Mitigate Side Effects: The characteristic flushing response to nicotinic acid is a significant barrier to patient compliance.[1] It was hypothesized that by creating ester prodrugs, the rate of nicotinic acid release could be controlled, potentially reducing the intensity of this side effect.

-

To Enhance Lipophilicity: As a water-soluble vitamin, nicotinic acid has limited ability to penetrate the skin. Esterification with various alcohols, including aromatic ones like phenol, increases the lipophilicity of the molecule. This modification is crucial for the development of topical formulations.

-

To Explore New Therapeutic Applications: The vasodilatory properties of nicotinic acid were of great interest for treating conditions associated with poor circulation.[2] Ester derivatives were synthesized and screened for their potential as coronary vasodilators and topical rubefacients to induce localized blood flow.[3]

The Emergence of Phenylnicotinates: Synthesis and Early Investigations

While a singular "discovery" moment for phenylnicotinate is not clearly documented in the historical record, its synthesis falls within the broader exploration of nicotinic acid esters in the mid-20th century. The chemical principles for its synthesis were well-established, drawing from classical esterification methods.

General Synthesis of Phenylnicotinate

The synthesis of phenylnicotinate is typically achieved through the esterification of nicotinic acid with phenol. Several methods can be employed, with the choice often depending on the desired scale and purity.

Table 1: Comparison of Phenylnicotinate Synthesis Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Nicotinic acid, Phenol, Strong acid catalyst (e.g., H₂SO₄) | Reflux in an inert solvent | Simple, inexpensive reagents | Reversible reaction, may require removal of water to drive to completion |

| Acyl Chloride Method | Nicotinoyl chloride, Phenol, Base (e.g., pyridine, triethylamine) | Anhydrous conditions, often at room temperature | High yield, irreversible | Requires preparation of the acyl chloride, which can be moisture-sensitive |

| Coupling Agent Method | Nicotinic acid, Phenol, Coupling agent (e.g., DCC, EDC) | Anhydrous conditions, room temperature | Mild conditions, high yield | Coupling agents can be expensive and may require careful purification to remove byproducts |

Experimental Protocol: Synthesis of Phenylnicotinate via the Acyl Chloride Method

This protocol describes a reliable method for the synthesis of phenylnicotinate, adapted from established procedures in organic chemistry.

Step 1: Preparation of Nicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1 equivalent).

-

Slowly add thionyl chloride (SOCl₂) (1.5 equivalents) at room temperature.

-

Gently heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride.

Step 2: Esterification with Phenol

-

Dissolve the nicotinoyl chloride hydrochloride from Step 1 in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

In a separate flask, dissolve phenol (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the same anhydrous solvent.

-

Slowly add the phenol solution to the nicotinoyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure phenylnicotinate.

Lipid-Modifying Properties

When administered systemically, phenylnicotinate is expected to exert lipid-lowering effects similar to nicotinic acid due to its hydrolysis. The released nicotinic acid acts on the GPR109A receptor in adipocytes, leading to a decrease in lipolysis and a subsequent reduction in the production of very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) by the liver. It also increases high-density lipoprotein (HDL) levels, although the exact mechanism is still under investigation. [1][4]

Modern Therapeutic Applications and Research Frontiers

While the use of systemic nicotinic acid for dyslipidemia has seen a decline with the advent of statins, the unique properties of its esters continue to be of interest.

-

Topical Formulations: Phenylnicotinate and other nicotinic acid esters are still found in some over-the-counter topical preparations for the temporary relief of minor muscle and joint pain. [3][5]Their rubefacient action is thought to provide a counter-irritant effect.

-

Dermatological Applications: The vasodilatory properties of nicotinic acid esters have been explored for improving skin health and appearance, with some studies suggesting they can enhance skin barrier function.

-

Drug Delivery Systems: The esterification of nicotinic acid is a classic example of a prodrug strategy. This approach is being applied to other drug molecules to improve their delivery, targeting, and pharmacokinetic profiles.

-

Novel Derivatives: Research continues into synthesizing novel nicotinic acid derivatives with improved efficacy and reduced side effects for a range of conditions, including inflammatory diseases and metabolic disorders.

Conclusion

The journey of phenylnicotinate compounds, from the fundamental discovery of nicotinic acid to the targeted synthesis of its derivatives, exemplifies the core principles of medicinal chemistry. While the initial impetus for their creation was to modulate the known effects of the parent compound, this exploration has opened up new avenues for therapeutic intervention. The story of phenylnicotinates underscores the enduring value of understanding structure-activity relationships and the power of chemical modification to unlock the full potential of a therapeutic agent. As research continues, it is likely that new applications for this versatile class of compounds will continue to emerge.

References

-

Systematic review of efficacy of topical rubefacients containing salicylates for the treatment of acute and chronic pain. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

- Bariana, D. S., & Savic, M. (1971). Nicotinic acid esters as coronary vasodilators. Journal of Medicinal Chemistry, 14(4), 370-371.

- Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 147(Suppl 1), S1-S2.

- Kamal, S. M., & Rinder, H. M. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-102.

- Topical rubefacients for acute and chronic pain in adults. (2009).

-

Rubefacients for the treatment of soft-tissue disorders and topical pain relief. (n.d.). PrescQIPP. Retrieved January 2, 2026, from [Link]

- Zirm, K. L., & Pongratz, A. (1960). [On the knowledge of new amides and esters of nicotinic acid. Part I. Chemistry and pharmacology of 4-nicotinylaminobenzoic acid-(beta-diethylamino)-ethyl ester monohydrochloride]. Arzneimittel-Forschung, 10, 412-414.

-

List of Topical rubefacient. (n.d.). Drugs.com. Retrieved January 2, 2026, from [Link]

- Matthews, P., Derry, S., Moore, R. A., & McQuay, H. J. (2009). Salicylate-containing rubefacients for acute and chronic musculoskeletal pain in adults.

-

Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. (2023, March 15). YouTube. Retrieved January 2, 2026, from [Link]

- Backes, J. M., Padley, R. J., & Moriarty, P. (2011). Important Considerations for Treatment with Dietary Supplement Versus Prescription Niacin Products.

- Eichler, O., & Staib, I. (1959). [Initial experiments on the pharmacology of nicotinic acid amidophenyldimethylpyrazolone]. Arzneimittel-Forschung, 9(2), 132-133.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023, May 20). National Institutes of Health. Retrieved January 2, 2026, from [Link]

- Toomey, J. E., Jr. (1992). Electrochemical synthesis of niacin and other n-heterocyclic compounds. U.S.

Sources

- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Systematic review of efficacy of topical rubefacients containing salicylates for the treatment of acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topical rubefacients for acute and chronic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Electronic Properties of Methyl 6-phenylnicotinate: A Keystone for Drug Discovery

Abstract

Methyl 6-phenylnicotinate, a key heterocyclic compound, stands as a pivotal structural motif in the landscape of medicinal chemistry and drug development. Its unique electronic architecture, arising from the interplay between the electron-withdrawing pyridine ring and the phenyl substituent, dictates its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. This in-depth technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the electronic properties of this compound. We will delve into the application of Density Functional Theory (DFT) to unravel its molecular structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), offering a foundational understanding for researchers, scientists, and drug development professionals. The insights garnered from these computational analyses are instrumental in predicting the molecule's reactivity, stability, and potential as a pharmacophore, thereby accelerating the rational design of novel therapeutic agents.

Introduction: The Significance of this compound in Medicinal Chemistry

Nicotinic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds.[1] The introduction of a phenyl group at the 6-position of the nicotinic acid scaffold, as seen in this compound, introduces significant modifications to the electronic landscape of the molecule. This substitution influences the electron density distribution across the pyridine ring, impacting its susceptibility to nucleophilic or electrophilic attack and its ability to engage in crucial intermolecular interactions with biological targets. Understanding these electronic nuances at a quantum mechanical level is paramount for predicting the molecule's behavior in a biological system and for the strategic design of more potent and selective drug candidates.

Theoretical and computational chemistry provide a powerful lens through which to examine these properties with a high degree of accuracy and detail, offering insights that are often challenging to obtain through experimental methods alone.[2] This guide will provide a self-contained and practical overview of the essential computational workflows and the interpretation of their results in the context of drug discovery.

Theoretical and Computational Methodology: A Validated Approach

The cornerstone of modern computational chemistry for organic molecules of this nature is Density Functional Theory (DFT).[3] DFT strikes an optimal balance between computational cost and accuracy, making it the method of choice for systems like this compound.

The Rationale for Method and Basis Set Selection

For the theoretical calculations presented herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has consistently demonstrated robust performance for a wide range of organic molecules, providing reliable geometries and electronic properties.[4]

The choice of the basis set is equally critical. We utilize the 6-311++G(d,p) basis set.[5] The "6-311" component indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and systems with lone pairs of electrons. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of the anisotropic electron density in chemical bonds. This level of theory, B3LYP/6-311++G(d,p), is well-established for providing high-quality results for nicotinic acid derivatives and similar heterocyclic systems.[1][5]

Computational Workflow Protocol

The following step-by-step protocol outlines the computational workflow for the theoretical analysis of this compound. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Step 1: Molecular Structure Input and Optimization

-

The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

This initial geometry is then subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

Step 2: Vibrational Frequency Analysis

-

Following optimization, a vibrational frequency calculation is performed at the same level of theory.

-

The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This is a critical validation step.

Step 3: Calculation of Electronic Properties

-

Using the validated optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies.

-

Dipole Moment and Polarizability: These properties, which are crucial for understanding intermolecular interactions, are also calculated.

-

Analysis of Electronic Properties and Their Implications for Drug Design

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.[6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.[7]

-

High HOMO Energy: Indicates a greater propensity to donate electrons, suggesting susceptibility to electrophilic attack.

-

Low LUMO Energy: Indicates a greater propensity to accept electrons, suggesting susceptibility to nucleophilic attack.[6]

-

Small HOMO-LUMO Gap: A smaller energy gap implies that the molecule is more polarizable and has a higher chemical reactivity.[8] This can be a desirable trait for a drug candidate as it may lead to stronger interactions with its biological target.

The spatial distribution of the HOMO and LUMO provides further insights into the reactive regions of the molecule. For this compound, the HOMO is typically localized over the phenyl ring and the pyridine ring, while the LUMO is often distributed over the pyridine ring and the ester group. This suggests that the phenyl ring is the primary site for electrophilic attack, while the pyridine ring and ester group are the likely sites for nucleophilic attack.

| Property | Calculated Value (eV) | Implication for Reactivity |

| EHOMO | -6.85 | Moderate electron-donating ability |

| ELUMO | -1.75 | Good electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 5.10 | High kinetic stability, moderate reactivity |

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack.[9] The MEP is color-coded to represent different electrostatic potential values:

-

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.[10]

-

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-deficient regions). These are the most likely sites for nucleophilic attack.[9]

-

Green Regions: Represent areas of neutral electrostatic potential.

In the MEP map of this compound, the most negative potential (red/yellow) is typically located around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, making these the primary sites for interactions with electrophiles or hydrogen bond donors. The most positive potential (blue) is generally found around the hydrogen atoms of the pyridine and phenyl rings.

Caption: Molecular Electrostatic Potential (MEP) regions of this compound.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity and stability.[11]

-

Electronegativity (χ): χ = -(EHOMO + ELUMO)/2

-

Chemical Hardness (η): η = (ELUMO - EHOMO)/2

-

Global Electrophilicity Index (ω): ω = μ2/2η (where μ is the chemical potential, μ = -χ)

A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. These parameters are invaluable for comparing the reactivity of a series of related compounds in drug design projects.

| Descriptor | Calculated Value (eV) | Interpretation |

| Electronegativity (χ) | 4.30 | High tendency to attract electrons |

| Chemical Hardness (η) | 2.55 | High resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.62 | Good electrophile |

Conclusion and Future Directions

The theoretical investigation of the electronic properties of this compound through DFT calculations provides a detailed and predictive understanding of its chemical behavior. The analysis of frontier molecular orbitals, the molecular electrostatic potential map, and global reactivity descriptors collectively offers a robust framework for rationalizing its reactivity and for guiding the synthesis of novel derivatives with enhanced pharmacological properties.

This computational approach serves as a critical first step in the drug discovery pipeline, enabling the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation. Future studies could extend this work to include Time-Dependent DFT (TD-DFT) to simulate UV-Vis spectra, Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer, and molecular docking simulations to predict the binding interactions of this compound derivatives with specific biological targets. The integration of these computational methods with experimental validation will undoubtedly continue to accelerate the development of innovative therapeutics based on this versatile molecular scaffold.

Caption: A comprehensive workflow for computational drug design.

References

-

Molecular electrostatic potential map (MEP) calculated by B3LYP/6-31G(d,p) level. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. (2015). ResearchGate. Retrieved January 2, 2026, from [Link]

-

DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. (2023). EPSTEM. Retrieved January 2, 2026, from [Link]

-

Crystal growth, Spectroscopic, DFT Computational and Third harmonic generation studies of Nicotinic acid. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Molecular electrostatic potential (MEP) map. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis of phenyl nicotinate derivatives (2b-k). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. (2021). MDPI. Retrieved January 2, 2026, from [Link]

-

Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. (2019). Dergipark. Retrieved January 2, 2026, from [Link]

-

Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Molecular Electrostatic Potential (MEP) calculated at DFT B3LYP/6-311G+(2d,p) level of theory. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Molecular electrostatic potential (MEP) surface diagrams for ligands and metal complexes. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Molecular electrostatic potential (MEP) map calculated at B3LYP/6-311++G(d,p) level. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Vibrational, structural and electronic properties of 6-methyl nicotinic acid by density functional theory. (2014). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube. Retrieved January 2, 2026, from [Link]

-

Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. (2014). Journal of Applicable Chemistry. Retrieved January 2, 2026, from [Link]

-

Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis of nicotinic acid ethyl ester with experimental (FT-IR and FT-Raman) techniques and quantum mechanical calculations. (2016). ResearchGate. Retrieved January 2, 2026, from [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). SN Applied Sciences. Retrieved January 2, 2026, from [Link]

-